2,4,6-Trimethyloctane

Descripción

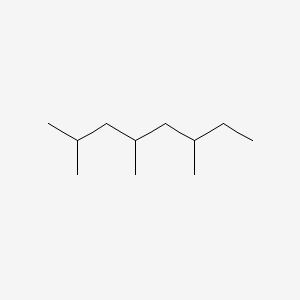

Structure

3D Structure

Propiedades

Número CAS |

62016-37-9 |

|---|---|

Fórmula molecular |

C11H24 |

Peso molecular |

156.31 g/mol |

Nombre IUPAC |

2,4,6-trimethyloctane |

InChI |

InChI=1S/C11H24/c1-6-10(4)8-11(5)7-9(2)3/h9-11H,6-8H2,1-5H3 |

Clave InChI |

XHNIFDXYGLPJLP-UHFFFAOYSA-N |

SMILES canónico |

CCC(C)CC(C)CC(C)C |

Origen del producto |

United States |

Synthetic Methodologies and Reaction Pathways for 2,4,6 Trimethyloctane

The synthesis of branched alkanes such as 2,4,6-trimethyloctane can be achieved through various organic chemistry reactions, primarily involving the construction of the carbon skeleton followed by reduction to the saturated alkane.

One direct method involves the catalytic hydrogenation of a corresponding unsaturated hydrocarbon. For instance, the alkyne 3,5,7-trimethyloct-1-yne can be fully saturated to yield this compound. This reaction typically employs a metal catalyst, such as palladium on carbon (Pd/C), in the presence of hydrogen gas (H₂). indiana.edubartleby.com The reaction proceeds by the addition of two equivalents of H₂ across the triple bond, resulting in the formation of the target alkane. bartleby.com

Another general approach involves the modification and reduction of functionalized precursors. Ketones serve as common intermediates in the synthesis of highly branched alkanes. While direct synthesis starting from a specific ketone for this compound is not extensively documented, analogous syntheses for similar structures provide a clear pathway. For example, the synthesis of the related 3,4,5-trimethyloctane has been accomplished via the reduction of 4,5,6-trimethyl-3-octanone. cdnsciencepub.com This reduction can be carried out using methods like the Clemmensen reduction (using zinc amalgam and hydrochloric acid) or by first converting the ketone to an alcohol (e.g., with LiAlH₄), followed by dehydration to an alkene and subsequent hydrogenation. cdnsciencepub.com This multi-step sequence offers a versatile route to the alkane from a carbonyl precursor.

The table below summarizes potential synthetic routes based on established methodologies.

| Starting Material | Reagents | Intermediate(s) | Final Product | Reference |

| 3,5,7-Trimethyloct-1-yne | H₂ (2 equivalents), Pd catalyst | Not Applicable | This compound | indiana.edubartleby.com |

| (Hypothetical) 2,4,6-Trimethyloctan-x-one | Zn(Hg), HCl (Clemmensen Reduction) | Not Applicable | This compound | cdnsciencepub.com |

| (Hypothetical) 2,4,6-Trimethyloctan-x-ol | Acid (Dehydration), then H₂/Pd | 2,4,6-Trimethyloctene isomer mixture | This compound | cdnsciencepub.com |

Isomerization and Rearrangement Pathways Leading to 2,4,6 Trimethyloctane

The formation of 2,4,6-trimethyloctane can also be envisioned through the isomerization of other C11 alkanes. In industrial petroleum refining, catalytic isomerization is a key process used to convert linear or lightly branched alkanes into highly branched isomers, which possess higher octane (B31449) ratings. nih.gov The parent alkane, undecane (B72203), has numerous structural isomers, including n-undecane and various methyl- and ethyldecanes and nonanes. wikipedia.org

These isomerization reactions are typically catalyzed by strong acids, such as solid acid catalysts like zeolites or sulfated zirconia, at elevated temperatures. The mechanism proceeds via the formation of carbocation intermediates. A catalyst first abstracts a hydride ion from an alkane to form a secondary or tertiary carbocation. This carbocation can then undergo a series of 1,2-hydride and 1,2-methyl shifts, leading to rearrangement of the carbon skeleton. Reprotonation of the rearranged carbocation by another alkane molecule propagates the chain and yields an isomerized product.

While this process can theoretically produce this compound from isomers like n-undecane or 2-methyldecane, the reaction is notoriously complex. A wide network of parallel reactions, including cracking (which breaks C-C bonds to form smaller alkanes) and other rearrangements, occurs simultaneously. nih.gov Therefore, achieving high selectivity for a specific, highly branched isomer like this compound through this method is exceptionally challenging, and the product is typically a complex mixture of various isomers.

| Starting Isomer (C11H24) | General Catalyst Type | Process Principle | Potential Outcome | Reference |

| n-Undecane | Solid Acid (e.g., Zeolite) | Carbocation rearrangement via 1,2-shifts | Mixture of branched undecane isomers, including this compound, and cracking products. | nih.gov |

| 2-Methyldecane | Solid Acid (e.g., Zeolite) | Carbocation rearrangement via 1,2-shifts | Mixture of branched undecane isomers, including this compound, and cracking products. | nih.gov |

| 4-Methylnonane | Solid Acid (e.g., Zeolite) | Carbocation rearrangement via 1,2-shifts | Mixture of branched undecane isomers, including this compound, and cracking products. | nih.govosti.gov |

Advanced Analytical and Spectroscopic Characterization of 2,4,6 Trimethyloctane

The precise identification and quantification of 2,4,6-trimethyloctane, a branched alkane, in various matrices rely on sophisticated analytical techniques. Its non-polar nature and volatility make it an ideal candidate for gas chromatographic separation, while mass spectrometry provides definitive structural confirmation.

Mechanistic Studies of 2,4,6 Trimethyloctane Chemical Transformations

Oxidation Reactions of Branched Alkanes

The oxidation of branched alkanes like 2,4,6-trimethyloctane can proceed through several pathways, ranging from complete combustion to more controlled, partial oxidation.

Complete Oxidation (Combustion): In the presence of sufficient oxygen, this compound undergoes complete combustion, a highly exothermic process that yields carbon dioxide (CO₂) and water (H₂O). chemguide.co.uk This reaction is fundamental to the use of alkanes as fuels. chemguide.co.uk Incomplete combustion, which occurs with an insufficient oxygen supply, can lead to the formation of carbon monoxide (CO) and soot. chemguide.co.uk

Atmospheric and Controlled Oxidation: In atmospheric chemistry, the oxidation of alkanes is often initiated by hydroxyl (OH) radicals. nih.gov This process leads to the formation of secondary organic aerosols (SOA), which play a significant role in climate and air quality. copernicus.org The molecular structure of branched alkanes has a notable impact on SOA formation. copernicus.orgacs.org

The oxidation mechanism begins with the abstraction of a hydrogen atom by an OH radical, forming an alkyl radical (R•). This radical rapidly adds molecular oxygen (O₂) to form a peroxy radical (RO₂•). nih.gov The fate of this peroxy radical is crucial. It can undergo a series of intramolecular hydrogen shifts and oxygen additions, a process known as autoxidation, to form highly oxygenated molecules. nih.govcopernicus.org

However, the presence of methyl branches, as in this compound, can reduce the ability of the alkane to participate in autoxidation. copernicus.org This is because the branches limit the number of available hydrogens for abstraction at certain positions. copernicus.org Furthermore, the alkoxy radicals (RO•) formed from branched alkanes are more prone to fragmentation, breaking into smaller, more volatile products. This increased volatility and reduced autoxidation efficiency generally lead to lower SOA yields for branched alkanes compared to their linear counterparts with the same carbon number. copernicus.orgacs.org For a given carbon number, SOA yields typically follow the order: cyclic > linear > branched. nih.govacs.org

Substitution Reactions of this compound (e.g., Halogenation)

One of the most characteristic reactions of alkanes is free-radical halogenation, where a hydrogen atom is replaced by a halogen atom (e.g., chlorine or bromine). wikipedia.orglibretexts.org This reaction typically requires an initiator, such as ultraviolet (UV) light or heat, to begin. wikipedia.org The mechanism proceeds through a radical chain reaction involving three stages: initiation, propagation, and termination. wikipedia.org

Mechanism of Halogenation:

Initiation: UV light initiates the reaction by causing the homolytic cleavage of a halogen molecule (e.g., Cl₂) into two highly reactive halogen radicals (2 Cl•). wikipedia.org

Propagation: A halogen radical abstracts a hydrogen atom from the this compound backbone, forming a hydrogen halide (H-X) and a trimethyloctyl radical. This alkyl radical then reacts with another halogen molecule to form the halogenated alkane product and a new halogen radical, which continues the chain. wikipedia.org

Termination: The reaction ceases when two radicals combine, for example, two halogen radicals, two alkyl radicals, or an alkyl and a halogen radical. wikipedia.org

Selectivity in Branched Alkanes: The halogenation of this compound is not random; the reactivity of the C-H bonds depends on their type: primary (1°), secondary (2°), or tertiary (3°). The stability of the resulting alkyl radical intermediate dictates the major product, with the order of stability being tertiary > secondary > primary. quora.comstackexchange.com This stability difference is due to hyperconjugation. quora.com

Consequently, tertiary hydrogens are abstracted more readily than secondary, which are more reactive than primary hydrogens. libretexts.orgyoutube.com Bromination is significantly more selective than chlorination. libretexts.orgmasterorganicchemistry.com For bromination, the reaction is so selective that the product resulting from the abstraction of the tertiary hydrogen is overwhelmingly favored. libretexts.org Chlorination is less selective, resulting in a mixture of isomeric products, although the tertiary-substituted product is still favored over what would be expected from statistical probability alone. libretexts.orgchemistrysteps.com

The structure of this compound contains multiple primary, secondary, and tertiary C-H bonds, leading to a variety of possible monohalogenated products. The relative yields can be predicted based on the number of each type of hydrogen and their relative reactivity rates.

| Hydrogen Type | Number Present in this compound | Relative Reactivity (Chlorination at 25°C) | Relative Reactivity (Bromination at 25°C) | Predicted Major Product Site |

| Primary (1°) | 18 | 1 | 1 | Minor |

| Secondary (2°) | 6 | ~3.5 - 4 | ~80 - 82 | Intermediate |

| Tertiary (3°) | 3 | ~5 - 5.5 | ~1600 - 19,400 | Major |

Data table based on established relative reactivity ratios for alkanes. quora.commasterorganicchemistry.commissouri.edu

Catalytic Reactions as Substrate in Chemical Processes

While relatively inert, this compound can serve as a substrate in important industrial catalytic processes, primarily in petroleum refining to improve fuel quality. These reactions typically require high temperatures and specialized bifunctional catalysts that possess both metal and acid sites. tandfonline.comresearchgate.net

Catalytic Isomerization: Isomerization is a process that rearranges the carbon skeleton of an alkane to form its more branched isomers. tandfonline.com Branched alkanes have higher octane (B31449) numbers, making them more valuable components for gasoline. ntnu.no The mechanism for the isomerization of a branched alkane like this compound on a bifunctional catalyst (e.g., platinum on an acidic support like chlorided alumina (B75360) or a zeolite) involves several steps: tandfonline.comntnu.no

The alkane is dehydrogenated on a metallic site (e.g., platinum) to form an alkene intermediate. researchgate.netntnu.no

The alkene migrates to an acid site on the catalyst support, where it is protonated to form a carbocation intermediate. researchgate.net

The carbocation undergoes skeletal rearrangement (e.g., via hydride and methyl shifts) to form a more stable, branched carbocation. tandfonline.com

This rearranged carbocation deprotonates to form a branched alkene. researchgate.net

The branched alkene migrates back to a metallic site where it is hydrogenated back to a branched alkane isomer. researchgate.netntnu.no

Catalytic Dehydrogenation: Dehydrogenation is a reaction that removes hydrogen from an alkane to form an alkene, a more valuable chemical feedstock. wikipedia.org This process is highly endothermic and requires high temperatures (500°C or more) and catalysts, often based on transition metals like platinum or chromium(III) oxide. wikipedia.orgnih.gov For this compound, catalytic dehydrogenation would produce various trimethyloctenes. Homogeneous catalysts, such as pincer-ligated iridium complexes, are also effective for alkane dehydrogenation under milder conditions. wikipedia.orgunc.eduresearchgate.net

Investigation of Complex Reaction Pathway Networks Involving Trimethyloctanes

The complete chemical transformation of a molecule like this compound during processes such as combustion, pyrolysis, or atmospheric oxidation involves an incredibly large number of simultaneous and sequential elementary reactions. researchgate.netresearchgate.netrsc.org These interconnected reactions form a complex reaction network. Understanding the dynamics of the system requires identifying all relevant chemical intermediates and the reaction pathways that connect them. rsc.org

Due to the complexity, manual exploration of these networks is impractical. acs.org Instead, researchers rely on computational modeling and automated mechanism generation tools. researchgate.netacs.org These approaches construct kinetic models by systematically evaluating hundreds or thousands of potential reactions. researchgate.netresearchgate.net

For the combustion of alkanes, these models must account for:

Initiation reactions that form the first radicals. stackexchange.com

Hydrogen abstraction at different sites on the molecule. researchgate.net

Radical decomposition (beta-scission) that breaks C-C bonds, leading to smaller molecules. mdpi.com

Radical isomerization through internal hydrogen shifts. acs.org

Oxygen addition and the subsequent chemistry of peroxy radicals, which is crucial for low-temperature combustion and autoignition phenomena. nih.govstackexchange.com

Termination reactions that remove radicals from the system. stackexchange.com

By assigning rate parameters to each elementary reaction, these complex networks can be simulated numerically. researchgate.net The simulation results, such as ignition delay times or product distributions, can then be compared against experimental data to validate and refine the mechanism. acs.org Such investigations are critical for designing more efficient engines, controlling pollutant formation, and accurately modeling atmospheric chemistry. researchgate.netnasa.gov

Environmental Distribution and Biogeochemical Pathways of 2,4,6 Trimethyloctane

Occurrence in Natural Matrices

Identification in Plant Extracts and Metabolomes

2,4,6-Trimethyloctane has been identified as a natural constituent in certain plant species. It is classified as a natural substance and extractive. Analysis of plant extracts has confirmed its presence in:

Jasmin absolute china : It has been detected at a concentration of 0.05% in this essential oil. thegoodscentscompany.com

Rhizophora apiculata : This species of mangrove has been identified as containing this compound.

While the study of plant metabolomes is a growing field for identifying vast arrays of compounds, specific comprehensive screenings listing this compound across a wide range of plant families are not extensively documented in the available literature. Plant metabolomes are known to contain thousands of metabolites, including a variety of hydrocarbons used for functions such as defense and signaling.

Biogenic Sources and Formation Mechanisms

As a branched alkane, this compound is of biogenic origin, produced by living organisms, primarily plants. Alkanes are produced by many organisms, including plants, algae, and bacteria. The specific enzymatic pathways leading to the synthesis of this compound in plants are not well-detailed in current research. However, it is understood to be part of the complex mixture of volatile organic compounds (VOCs) that plants release. These compounds are typically synthesized through metabolic pathways that produce a wide variety of saturated and unsaturated hydrocarbons. The production and emission of such VOCs are influenced by various factors, including plant species, developmental stage, and environmental conditions.

Emissions from Anthropogenic Sources

Volatile Organic Compound (VOC) Emissions from Indoor Environments (e.g., Ornamental Plants, Building Materials)

This compound has been identified as a volatile organic compound (VOC) emitted from indoor sources, particularly building materials. VOCs are a significant component of indoor air pollution, with concentrations often being 2 to 5 times higher indoors than outdoors.

Studies have detected this compound in emissions from wood and wood-based materials. These materials are tested in emission chambers to determine the concentration and emission rates of individual compounds that may contribute to indoor air quality.

A test on building products and furnishing elements identified the emission of 2,6,6-Trimethyloctane, a structural isomer of this compound. The data from this test is presented below.

Table 1: Emission Data for a Structural Isomer of this compound from Building Material

| Compound | CAS Number | Concentration in Chamber Air (3 days) (µg/m³) | Concentration in Chamber Air (28 days) (µg/m³) |

|---|---|---|---|

| 2,6,6-Trimethyloctane | 54166-32-4 | 12 ± 3 | < 1 |

Presence in Landfill Gas Emissions

Landfill gas (LFG) is a complex mixture produced by the decomposition of organic waste. It primarily consists of methane and carbon dioxide but also contains hundreds of other trace compounds, including a wide variety of non-methane organic compounds (NMOCs). cdc.gov Aliphatic hydrocarbons, the class of compounds to which this compound belongs, are a known component of LFG. dtu.dk

These aliphatic hydrocarbons in landfills can originate from the anaerobic degradation of organic matter, such as paper and wood, or from the direct volatilization of chemicals present in waste products like fuels and solvents. dtu.dk While studies have confirmed the presence of aliphatic hydrocarbons as a dominant chemical group in LFG from certain types of landfills, the specific identification and quantification of this compound in these emissions are not consistently reported in the literature. Therefore, while it is plausible that this compound is present in landfill gas as part of the broader category of aliphatic hydrocarbons, specific data confirming its presence and concentration levels are limited.

Environmental Fate and Degradation Processes

The environmental fate of this compound is governed by its physical and chemical properties as a branched alkane. Alkanes are major components of crude oil and are also produced biogenically, making them ubiquitous in the environment. ijabbr.com Their degradation is primarily carried out by microorganisms. nih.govnih.gov

Biodegradation:

Aerobic Degradation : In the presence of oxygen, many genera of bacteria and fungi can degrade alkanes. researchgate.net The process is initiated by enzymes, such as alkane hydroxylases, which introduce an oxygen atom into the alkane molecule. ijabbr.comresearchgate.net This initial step converts the inert hydrocarbon into an alcohol, which can then be further oxidized to an aldehyde and a fatty acid. The resulting fatty acid is then metabolized through β-oxidation. Branched alkanes like this compound are generally more resistant to biodegradation than their straight-chain (n-alkane) counterparts, but specialized microorganisms are capable of their degradation. mdpi.com

Anaerobic Degradation : In environments without oxygen, such as deep sediments and contaminated groundwater, anaerobic degradation can occur. awi.de This process is much slower than aerobic degradation. Certain archaea and bacteria can degrade alkanes by activating the molecule through the addition of fumarate, a process catalyzed by alkylsuccinate synthases. awi.denih.gov

Factors influencing the rate of degradation in the environment include temperature, nutrient availability (especially nitrogen and phosphorus), oxygen levels, and the prior adaptation of microbial communities to hydrocarbons. nih.govnih.gov

2,4,6 Trimethyloctane As a Research Biomarker

Identification and Profiling as a Volatile Organic Compound (VOC) Biomarker

2,4,6-Trimethyloctane is a saturated, branched-chain alkane. As a VOC, its presence in exhaled breath is detected and quantified using highly sensitive analytical techniques. The gold standard for identifying and measuring VOCs in breath samples is Gas Chromatography-Mass Spectrometry (GC-MS). nih.gov This method separates the complex mixture of compounds in a breath sample and then identifies them based on their mass-to-charge ratio, allowing for precise identification of molecules like this compound, even at trace levels.

The process typically involves several stages:

Sampling: Collection of an exhaled breath sample, often into a specialized bag or tube.

Pre-concentration: The collected VOCs are concentrated onto an adsorbent trap to increase the signal for detection.

Analysis: The trapped compounds are thermally desorbed into the GC-MS system for separation and identification.

The profiling of this compound involves determining its concentration in breath and comparing it between different study groups, such as healthy individuals and those with a specific disease.

Association with Specific Pathological Conditions in Academic Research

The potential of this compound as a disease biomarker has been explored in a limited number of pathological conditions. The primary association found in scientific literature is with specific types of cancer.

Research into exhaled breath biomarkers for lung cancer has identified several VOCs whose concentrations differ between lung cancer patients and healthy controls. mdpi.com Within this field of study, this compound has been specifically noted as a potential biomarker for lung adenocarcinoma, a subtype of non-small cell lung cancer. nih.gov One review summarizing VOCs identified in lung cancer studies listed this compound among a panel of compounds associated with this specific cancer histology. nih.gov

| Compound Name | Associated Condition | Histological Subtype | Source |

|---|---|---|---|

| This compound | Lung Cancer | Adenocarcinoma | nih.gov |

While the analysis of VOCs is an active area of research for the early detection of breast cancer, a specific association with this compound is not well-established in the reviewed academic literature. dovepress.comnih.gov Studies have identified various other VOCs, such as alkanes and aromatic compounds, in the breath of breast cancer patients. researchgate.net However, direct evidence linking this compound to breast cancer is not prominently reported in current research.

The use of breath analysis to identify and monitor asthma in children is a field of growing interest due to its non-invasive nature. nih.govnih.gov Research has focused on identifying VOC profiles that can distinguish asthmatic children from healthy controls or predict asthma exacerbations. researchgate.netijomeh.eu Studies have identified other branched alkanes, such as 2,3,6-trimethyloctane, in the breath of preschool children with wheezing and asthma. nih.govnih.gov However, a direct and specific link between This compound and pediatric asthma has not been clearly established in the reviewed scientific studies.

Methodological Challenges and Validation in Biomarker Discovery

Despite the promise of VOCs like this compound as non-invasive biomarkers, significant challenges hinder their translation into routine clinical practice. nih.govnih.gov These challenges are not specific to a single compound but affect the entire field of breathomics.

A major hurdle in VOC biomarker research is the lack of universally accepted, standardized protocols for the collection and analysis of breath samples. nih.gov This lack of standardization introduces variability that can make it difficult to compare results across different studies. dovepress.com Key areas requiring standardization include:

Patient Preparation: Factors such as diet, smoking status, medication, and the time of day can influence the VOC profile of an individual. nih.gov

Environmental Conditions: The ambient air in the room where breath is collected can contain VOCs that contaminate the sample. nih.gov

Breath Collection: There is no single, universally adopted method for collecting breath. Different studies may use different types of collection bags (e.g., Tedlar bags), tubes, or devices. nih.gov Furthermore, the specific fraction of breath collected (e.g., tidal breath vs. alveolar breath) can impact the concentration of VOCs. nih.govjohnshopkins.edu

Sample Storage and Stability: The conditions and duration of sample storage before analysis can affect the stability and concentration of the target VOCs. nih.gov

These methodological inconsistencies contribute to the difficulty in validating potential biomarkers like this compound and establishing definitive, reproducible links to specific diseases. nih.gov Overcoming these challenges through the development and adoption of standardized operating procedures is crucial for the clinical validation of breath-based diagnostics. dovepress.comnih.gov

Reproducibility and Consistency Issues in Biomarker Identification

The identification of this compound as a potential biomarker, particularly in the context of lung cancer, is a finding that necessitates rigorous validation due to inherent challenges in reproducibility and consistency. Research into exhaled breath analysis is fraught with complexities that can lead to variability in results across different studies.

One of the primary challenges is the lack of standardized methodologies for breath sample collection, storage, and analysis. Factors such as the volume of breath collected, the rate of exhalation, and the materials used for sample containment can all influence the concentration of VOCs, including this compound. This variability can make it difficult to compare findings from different research groups and establish a consistent biomarker profile.

Furthermore, the concentration of this compound in breath can be influenced by a multitude of endogenous and exogenous factors. Diet, lifestyle, medication, and environmental exposures can all contribute to the VOC profile of an individual, creating a complex background that can mask the subtle changes associated with a specific disease state. The presence of other compounds with similar chemical properties can also interfere with the accurate measurement of this compound, leading to inconsistent identification.

The table below summarizes some of the key research findings where this compound has been listed as a potential biomarker for adenocarcinoma, a type of lung cancer. It is important to note that this compound is typically identified as part of a larger panel of VOCs.

| Research Focus | Associated Condition | Other Identified Compounds (Examples) |

| Exhaled Breath Analysis researchgate.netnih.gov | Lung Cancer (Adenocarcinoma) | 2-methyldodecane, 2-tridecanone, 2-pentadecanone, 8-methylheptadecane, 2-heptadecanone, nonadecane, eicosane (B133393) researchgate.netnih.gov |

This table is for illustrative purposes and highlights the context in which this compound is studied. The presence of these compounds can vary significantly between individuals and studies.

Addressing these reproducibility issues is a critical step in the validation of this compound as a reliable biomarker. This involves the development and adoption of standardized protocols and the undertaking of large-scale, multi-center studies to confirm its association with specific diseases across diverse populations.

Data Analysis and Predictive Modeling in Biomarker Research

The vast amount of data generated from the analysis of exhaled breath, which can contain hundreds to thousands of VOCs, necessitates the use of sophisticated data analysis and predictive modeling techniques. In the context of this compound and other potential biomarkers, these computational tools are essential for identifying meaningful patterns that can distinguish between healthy individuals and those with a particular disease.

Statistical methods are employed to compare the abundance of this compound and other VOCs between different groups. However, given the complexity of the data and the potential for confounding factors, more advanced machine learning algorithms are often utilized. These algorithms can build predictive models that learn to recognize the specific "breathprint" associated with a disease.

For instance, a model might be trained on the breath profiles of a group of individuals with a confirmed diagnosis and a control group. The model would then be tested on a new set of samples to evaluate its ability to accurately classify them. The development of such models is an iterative process that involves feature selection, where the most informative VOCs (which may include this compound) are identified, and model validation, to ensure its accuracy and generalizability.

The ultimate goal is to create a robust predictive model that can be used as a non-invasive screening tool. However, the performance of these models is highly dependent on the quality and consistency of the input data. Therefore, the challenges of reproducibility mentioned in the previous section directly impact the reliability of the predictive models developed.

Elucidation of Biological Mechanisms Underlying Biomarker Production

A fundamental aspect of biomarker research is understanding the biological mechanisms that lead to the production of a particular compound. For this compound, the precise metabolic pathways that result in its presence in exhaled breath, particularly in disease states, are not yet fully understood.

It is hypothesized that the presence of certain VOCs, including branched-chain alkanes like this compound, may be a result of altered metabolic processes within cancer cells. These alterations can be driven by genetic mutations and the unique tumor microenvironment. For example, oxidative stress, a common feature of cancer, can lead to the peroxidation of lipids in cell membranes, a process that can generate a variety of volatile byproducts.

Another possibility is that this compound could be a metabolic byproduct of specific enzymatic reactions that are upregulated in cancer cells. Identifying these pathways is a complex task that requires a combination of metabolomics, proteomics, and other "omics" technologies. By understanding the biological origin of this compound, researchers can gain deeper insights into the pathophysiology of the disease and potentially identify new therapeutic targets.

Furthermore, elucidating the biological mechanisms is crucial for confirming that the presence of this compound is a direct consequence of the disease process and not an artifact of other factors. This knowledge would significantly strengthen its standing as a credible and clinically useful biomarker. The journey from identifying a potential biomarker like this compound to its full clinical validation is a long and meticulous one, requiring a multi-faceted approach that combines analytical chemistry, data science, and molecular biology.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.